(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
Overview
Description
Cefazolin-13C2,15N is a labeled cephalosporin antibiotic, specifically designed for use as an internal standard in mass spectrometry. This compound is a derivative of cefazolin, a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria . The isotopic labeling with carbon-13 and nitrogen-15 allows for precise quantification and tracking in biological and chemical research.
Mechanism of Action
Target of Action
The primary targets of Cefazolin-13C2,15N are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefazolin-13C2,15N exerts its antibacterial effect by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefazolin-13C2,15N is the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, Cefazolin-13C2,15N prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
Cefazolin-13C2,15N attains high serum levels after administration . It is excreted quickly via the urine, indicating its renal clearance . The absorption, distribution, metabolism, and excretion (ADME) properties of Cefazolin-13C2,15N contribute to its bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of Cefazolin-13C2,15N’s action result in the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefazolin-13C2,15N causes the bacteria to become structurally compromised, leading to cell death . This results in the effective elimination of the bacterial infection.
Action Environment
The action, efficacy, and stability of Cefazolin-13C2,15N can be influenced by various environmental factors. For instance, the presence of a high bacterial inoculum can lead to a phenomenon known as the “inoculum effect,” where some bacterial isolates demonstrate resistance to Cefazolin-13C2,15N . The clinical significance of this effect remains unclear
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefazolin-13C2,15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the cefazolin molecule. The process typically starts with the synthesis of labeled precursors, which are then integrated into the cefazolin structure through a series of chemical reactions. The key steps include:
Formation of the β-lactam ring: This involves the cyclization of a labeled amino acid derivative.
Attachment of the side chains: The labeled side chains are attached to the β-lactam ring through amide bond formation.
Final purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of Cefazolin-13C2,15N follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of isotopically labeled precursors is carefully controlled to ensure consistent labeling and product quality.
Chemical Reactions Analysis
Types of Reactions: Cefazolin-13C2,15N undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of inactive products.
Oxidation: The thiadiazole ring can undergo oxidation, affecting the antibiotic’s activity.
Substitution: The side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis products: Inactive open-ring derivatives.
Oxidation products: Modified thiadiazole derivatives.
Substitution products: Various substituted cefazolin derivatives.
Scientific Research Applications
Cefazolin-13C2,15N is widely used in scientific research due to its labeled isotopes, which allow for precise quantification and tracking. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cefazolin in complex mixtures.
Biology: Employed in studies of bacterial resistance mechanisms and antibiotic efficacy.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of cefazolin in the body.
Industry: Applied in quality control processes to ensure the consistency and potency of cefazolin-containing products.
Comparison with Similar Compounds
Cefazolin-13C2,15N is unique due to its isotopic labeling, which distinguishes it from other cephalosporin antibiotics. Similar compounds include:
Cefazolin: The non-labeled parent compound.
Cefalexin: Another cephalosporin antibiotic with a similar spectrum of activity.
Cefuroxime: A cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
The isotopic labeling in Cefazolin-13C2,15N allows for more precise analytical applications, making it particularly valuable in research settings.
Properties
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-ZDZFQHAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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